Product packaging for Haloperidol N-Oxide(Cat. No.:CAS No. 150214-94-1)

Haloperidol N-Oxide

Cat. No.: B134418
CAS No.: 150214-94-1
M. Wt: 391.9 g/mol
InChI Key: LDKZFGVWYVWUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Haloperidol N-Oxide (CAS Number: 148406-51-3) is a key chemical entity with the molecular formula C 21 H 23 ClFNO 3 and a molecular weight of 391.86 g/mol . This compound is recognized as a metabolite and a process-related impurity of Haloperidol, a typical antipsychotic medication . It is supplied as a mixture of its cis and trans isomeric forms . As a high-purity reference standard, its primary application is in analytical research and development, where it is used for identification, purity testing, and quantitative analysis in pharmaceutical quality control laboratories . This ensures the safety and efficacy of Haloperidol-containing drug substances and products by monitoring and controlling this specific impurity. The compound should be stored under refrigerated conditions at 2-8°C . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for use in human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23ClFNO3 B134418 Haloperidol N-Oxide CAS No. 150214-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKZFGVWYVWUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473907
Record name Haloperidol N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148406-51-3
Record name Haloperidol N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloperidol N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOPERIDOL N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization for Research Applications

Controlled Oxidation of Tertiary Amines to Yield N-Oxides

The synthesis of Haloperidol (B65202) N-Oxide is centered on the oxidation of the tertiary amine within the piperidine (B6355638) ring of the parent Haloperidol molecule. This transformation is a classic example of converting a tertiary amine to its corresponding N-oxide, a functional group characterized by a coordinate covalent bond between nitrogen and oxygen. The general principle involves treating the tertiary amine with an oxidizing agent that can donate an oxygen atom. Common reagents for this purpose include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid. liverpool.ac.ukacs.orgorganic-chemistry.org The reaction must be carefully controlled to ensure the selective oxidation of the nitrogen atom without affecting other oxidizable moieties in the Haloperidol structure, such as the secondary alcohol or the aromatic rings.

Development of Laboratory Synthesis Protocols for Haloperidol N-Oxide

Laboratory-scale synthesis of this compound is most frequently accomplished through forced degradation or direct oxidation protocols. A common and well-documented method involves the use of hydrogen peroxide (H₂O₂) as the oxidant. ijpsonline.comijpsonline.com In a typical procedure, a solution of Haloperidol is treated with an aqueous solution of hydrogen peroxide. ijpsonline.commdpi.com

For instance, one protocol involves reacting a stock solution of Haloperidol with 15% hydrogen peroxide. The reaction can proceed at room temperature over an extended period (e.g., 48 hours) or can be accelerated by heating. ijpsonline.comijpsonline.com Heating the reaction mixture, for example at 70°C for several hours, not only increases the reaction rate but can also influence the isomeric distribution of the resulting N-oxide products. ijpsonline.comijpsonline.com Another reported method involves the treatment of Haloperidol with hydrogen peroxide in the presence of acetic acid to yield the N-oxide. biosynth.com The use of m-CPBA is also a highly effective method for this transformation, often providing high yields in the oxidation of similar tertiary amines. organic-chemistry.orgnih.govresearchgate.net

The progress of the reaction and the formation of the product can be monitored using techniques like High-Performance Liquid Chromatography (HPLC). ijpsonline.com The final product, this compound, is an analyte with a molecular mass of 392 g/mol , which is 16 atomic mass units higher than the parent Haloperidol, corresponding to the addition of one oxygen atom. ijpsonline.com

Chemo- and Regioselective N-Oxidation Strategies

The Haloperidol molecule contains multiple functional groups, making chemo- and regioselectivity a critical consideration during synthesis. The primary goal is the selective oxidation of the tertiary piperidine nitrogen atom. The electron-rich tertiary amine is generally more susceptible to oxidation than the other functional groups under controlled conditions.

Chemoselectivity : The challenge is to oxidize the nitrogen without affecting the secondary hydroxyl group or the aromatic C-H bonds.

Hydrogen Peroxide (H₂O₂) : H₂O₂ is a preferred reagent due to its chemoselectivity. It is a relatively mild oxidant that, without specific catalysts, does not readily oxidize alcohols or aromatic systems under the conditions used for N-oxidation. acs.org

meta-Chloroperoxybenzoic acid (m-CPBA) : This reagent is also highly effective for N-oxidation. organic-chemistry.org While it can epoxidize alkenes and perform Baeyer-Villiger oxidations on ketones, the tertiary amine in Haloperidol is sufficiently nucleophilic to react preferentially under controlled reaction conditions. masterorganicchemistry.com

Regioselectivity : Haloperidol has only one tertiary amine, the nitrogen atom in the piperidine ring, which is the sole site for N-oxidation. Therefore, the reaction is inherently regioselective at this position. Studies on the metabolism of Haloperidol show that N-oxidation occurs specifically at this piperidine nitrogen, alongside other metabolic pathways like N-dealkylation and reduction. probes-drugs.orgpharmgkb.orgdrugbank.com The synthetic oxidation mimics this specific metabolic transformation.

Stereoselective Synthesis and Isolation of Cis- and Trans-Haloperidol N-Oxide Isomers

The oxidation of the piperidine nitrogen in Haloperidol results in the formation of a new stereocenter at the nitrogen atom, leading to the possibility of geometric isomers. These are designated as cis- and trans-Haloperidol N-Oxide. ijpsonline.comijpsonline.com The trans-isomer has the substituents on opposite sides of the ring, which is sterically more favorable and therefore forms more readily. The cis-isomer, with substituents on the same side, experiences greater steric hindrance. ijpsonline.com

In laboratory syntheses using hydrogen peroxide, the trans-isomer (identified as Dp-1 in some studies) is typically the first and major product formed at room temperature. ijpsonline.comijpsonline.com The cis-isomer (Dp-2) often requires more forcing conditions, such as heating, to be produced in significant amounts. ijpsonline.comijpsonline.com

The separation and analysis of these isomers are crucial for research. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose. ijpsonline.comresearchgate.net

Chromatographic Separation : A reversed-phase C18 column is commonly employed. ijpsonline.com An optimized mobile phase, such as a mixture of acetonitrile, ammonium (B1175870) formate (B1220265) buffer (pH adjusted to 3.7), and triethylamine (B128534), allows for the successful separation of the two isomers from each other and from the parent Haloperidol. ijpsonline.com In a reported method, the trans-isomer had a retention time of 11.10 minutes, while the cis-isomer eluted later at 13.3 minutes. ijpsonline.com

Identification : Following separation, the isomers are identified and characterized using tandem mass spectrometry (LC-MS/MS), which confirms their molecular weight of 392 g/mol and provides fragmentation patterns for structural confirmation. ijpsonline.comijpsonline.com

Below is a table summarizing the chromatographic separation of the isomers as described in a forced degradation study.

CompoundRetention Time (min)Formation Conditions
trans-Haloperidol N-Oxide (Dp-1)11.10Formed at room temperature with 15% H₂O₂
cis-Haloperidol N-Oxide (Dp-2)13.30Formed upon heating at 70°C with 15% H₂O₂

Preparation of Isotopically Labeled this compound for Mechanistic Tracing Studies

Isotopically labeled compounds are indispensable tools in research, particularly for tracing the metabolic fate of drugs and elucidating reaction mechanisms. The synthesis of isotopically labeled this compound would typically involve a two-step process: first, the synthesis of labeled Haloperidol, followed by its oxidation.

The most common approach is to use deuterium (B1214612) (D or ²H) as the isotopic label. Deuterium-labeled starting materials are often used in synthetic schemes. For example, the synthesis of regioselectively deuterium-labeled tetrahydropyridines, which are structurally related to the piperidine core of Haloperidol, has been described. researchgate.net Commercially available Haloperidol-d4, where four deuterium atoms are incorporated into the ethylene (B1197577) chain of the butyrophenone (B1668137) moiety, serves as a direct precursor.

The synthesis would proceed as follows:

Acquisition of Labeled Precursor : Obtain an isotopically labeled version of Haloperidol, such as Haloperidol-d4.

Oxidation : Subject the labeled Haloperidol to one of the established N-oxidation protocols, for example, using H₂O₂ or m-CPBA. The oxidation reaction is not expected to affect the isotopic labels.

This would yield Haloperidol-d4 N-Oxide. This labeled compound can then be used in metabolic studies. By using mass spectrometry to track the mass of the drug and its metabolites, researchers can distinguish the administered drug from endogenous compounds and accurately trace its biotransformation pathways, including the formation of the N-oxide derivative in vivo. The use of deuterium can also help probe for kinetic isotope effects, providing insight into the mechanisms of metabolic enzymes like cytochrome P450s. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Chromatographic Separations

High-resolution chromatography is fundamental in isolating Haloperidol (B65202) N-Oxide from complex matrices and for separating its isomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been employed, each with specific applications and methodologies.

HPLC is the most widely used technique for the analysis of Haloperidol N-Oxide. Various methods have been developed and validated to ensure specificity, linearity, precision, and accuracy, which are essential for reliable quantification and separation from Haloperidol and its other degradation products.

Several reversed-phase (RP-HPLC) methods have proven effective. One such method utilized a HiQsil C18 column with an isocratic mobile phase of acetonitrile, ammonium (B1175870) formate (B1220265) (10 mM, pH 3.7), and triethylamine (B128534) in a 40:60:0.1 (v/v/v) ratio. nih.gov This method successfully separated cis- and trans-Haloperidol N-Oxide from the parent drug. nih.gov Validation of this method demonstrated linearity across a concentration range of 10-110 µg/mL with a correlation coefficient (R²) of 0.999. nih.govbiosynth.com The precision was confirmed with a coefficient of variation (%CV) of less than 2%, and recovery studies showed an average recovery of 100.1%. nih.govbiosynth.com

Another robust method involved a Zorbax Eclipse XDB C18 column with a gradient elution using a mobile phase of phosphate (B84403) buffer (pH 6.5) and acetonitrile. chemicalbook.com This approach was developed to simultaneously determine haloperidol and six related impurities, including trans-Haloperidol N-oxide and cis-Haloperidol N-oxide. chemicalbook.com The separation of the N-oxide isomers was a key achievement of this method. chemicalbook.com Other stationary phases, such as Hypersil CPS and Ultrasphere cyano columns, have also been used for the separation of haloperidol and its metabolites, demonstrating the versatility of HPLC in handling these compounds. mdpi.com

Table 1: Examples of Validated HPLC Methods for this compound Analysis

Stationary Phase (Column)Mobile PhaseKey FindingsReference
HiQsil C18 (250 mm × 4.6 mm, 5 µm)Acetonitrile:Ammonium Formate (pH 3.7):Triethylamine (40:60:0.1 v/v/v)Successfully separated cis- and trans-N-oxide isomers from Haloperidol. Validated for linearity, precision, and accuracy. biosynth.com, nih.gov
Zorbax Eclipse XDB C18 (50 mm x 4.6 mm, 1.8 µm)Gradient elution with Phosphate Buffer (pH 6.5) and AcetonitrileSimultaneous determination of Haloperidol and six impurities, including cis- and trans-N-oxides. chemicalbook.com
C18 ColumnMethanol:Phosphate Buffer (pH 9.8) (90:10 v/v)Validated for analysis of Haloperidol and its degradation products, including the N-oxide formed under basic stress. mdpi.com, mdpi.com
Hypersil CPS ColumnAcetonitrile (67%) and Ammonium Acetate (10 mM, pH 5.4)Achieved sharp resolution for Haloperidol and three of its major metabolites. mdpi.com

While less common than HPLC due to the low volatility and thermal lability of N-oxides, Gas Chromatography/Mass Spectrometry (GC/MS) has been cited as an analytical technique for this compound. biosynth.com Direct analysis of N-oxides by GC is challenging as they can degrade in the high temperatures of the GC injector.

Therefore, analysis typically requires a derivatization step to create more volatile and thermally stable analogues. For the parent compound, haloperidol, derivatization with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative is a common strategy to improve its chromatographic behavior. hmdb.ca A similar approach, or a chemical reduction of the N-oxide back to the parent amine prior to silylation, would likely be necessary for the successful GC/MS analysis of this compound. Alternatively, specialized injection techniques or the use of GC with surface ionization detection (GC-SID) have been explored for the analysis of the parent drug, haloperidol, which could potentially be adapted for its N-oxide metabolite. nih.gov

Mass Spectrometric Identification and Structural Elucidation of Isomers

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS), is an indispensable tool for the identification and structural elucidation of this compound and its isomers.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, which has a molecular mass of 391.9 g/mol , the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 392. nih.govbiosynth.comnih.gov

The fragmentation pathway of this compound is similar to that of haloperidol itself. nih.govbiosynth.com Key fragmentation steps observed in positive mode electrospray ionization (ESI) include:

Precursor Ion: The protonated molecule at m/z 392.

Primary Fragments: A characteristic fragmentation involves the cleavage of the piperidine (B6355638) ring, leading to significant product ions. Major fragments are observed at m/z 165 and m/z 122 (or 123). nih.govbiosynth.com The ion at m/z 165 corresponds to the fluorobenzoyl-containing moiety, while the fragment at m/z 123 is related to the p-fluorophenyl group. nih.gov

Structural Confirmation: The mass difference of 16 atomic mass units between the protonated N-oxide (m/z 392) and protonated haloperidol (m/z 376) confirms the addition of an oxygen atom. The subsequent fragmentation pattern helps to pinpoint the location of this modification to the piperidine nitrogen. nih.govbiosynth.com

Table 2: Key Mass Spectrometric Fragments of Protonated this compound

m/z ValueIonDescriptionReference
392[M+H]⁺Protonated molecular ion of this compound. biosynth.com, nih.gov
376[M+H-O]⁺Loss of oxygen, corresponding to the protonated Haloperidol molecule. nih.gov
165Fragment IonSecondary fragment resulting from cleavage, similar to the pattern of the parent drug. biosynth.com, nih.gov
122/123Fragment IonSecondary fragment corresponding to the fluorobenzoyl or p-fluorophenyl moiety. biosynth.com, nih.gov

Mass spectrometry alone cannot typically differentiate between cis- and trans-isomers as they have identical masses and often produce very similar fragmentation patterns. However, when coupled with high-resolution chromatography, MS is crucial for their distinction.

In studies of haloperidol degradation, two distinct products were identified. nih.govbiosynth.com Both yielded a protonated molecule at m/z 392, confirming they were isomers of this compound. nih.govbiosynth.com Their identity as cis- and trans-isomers was established based on the following:

Chromatographic Separation: HPLC analysis showed two separate peaks with different retention times, confirming the presence of two distinct compounds. nih.govbiosynth.comchemicalbook.com

Conditions of Formation: One isomer was found to form more readily under ambient oxidative conditions and was identified as the more thermodynamically stable trans-Haloperidol N-oxide. The other isomer was produced only upon heating and was thus identified as the cis-Haloperidol N-oxide. nih.govbiosynth.com

Therefore, the differentiation is an integrated process where chromatography separates the isomers and mass spectrometry confirms their identity and isomeric nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural and stereochemical assignment of molecules. For this compound, NMR is used to confirm the molecular structure and definitively assign the cis- and trans- configuration of the isomers.

The formation of the N-oxide introduces significant changes in the chemical environment of the nuclei surrounding the piperidine nitrogen. According to general principles, the introduction of the oxygen atom in an N-oxide leads to a downfield shift (higher ppm values) for the adjacent protons and carbons in both ¹H and ¹³C NMR spectra when compared to the parent amine. acs.org

The stereochemical assignment of the cis- and trans-isomers relies on the anisotropic effect of the N-O bond. The spatial orientation of the oxygen atom is different in each isomer, causing the neighboring protons and carbons on the piperidine ring to experience different magnetic environments. This results in distinct and predictable differences in their chemical shifts and coupling constants, allowing for unambiguous assignment. For example, protons that are spatially closer to the oxygen atom in one isomer will exhibit a different chemical shift compared to the corresponding protons in the other isomer. While specific spectral data from primary literature is not detailed here, commercial suppliers of cis- and trans-Haloperidol N-oxide reference standards confirm their structural identity using a full suite of characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry. allmpus.comlookchem.com

Other Spectroscopic Methods for Structural Confirmation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can provide direct evidence of the N-oxide moiety formation. The transformation of the tertiary amine in the piperidine ring of Haloperidol to an N-oxide introduces a new, highly polar N⁺–O⁻ bond. This bond has a characteristic stretching vibration that appears in a distinct region of the IR spectrum.

Generally, for aliphatic N-oxides, the N⁺–O⁻ bond exhibits a prominent vibration band around 930 cm⁻¹ acs.org. The presence of this band in the IR spectrum of a sample, which is absent in the spectrum of the parent Haloperidol compound, serves as a strong indicator of successful N-oxidation. IR studies have been employed to confirm the formation of ion-pair complexes involving Haloperidol and in the analysis of its formulations, demonstrating the utility of this technique in the broader analysis of Haloperidol and its related substances researchgate.netnih.govresearchgate.net. While detailed spectral data for pure this compound is not extensively published, the principles of IR spectroscopy for N-oxides are well-established.

Interactive Data Table: General IR Absorption for N-Oxides

Functional GroupCharacteristic Absorption (cm⁻¹)Type of Vibration
N⁺–O⁻~930Stretching

Note: This table represents the general absorption frequency for aliphatic N-oxides. The exact wavenumber can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for the quantitative analysis of compounds containing chromophores (light-absorbing groups). Haloperidol itself has a characteristic UV absorption maximum (λmax) at approximately 245-248 nm, which is utilized in many analytical methods for its quantification nih.govmdpi.com.

Upon N-oxidation, shifts in the electronic environment of the molecule can lead to changes in the UV-Vis absorption spectrum, such as a shift in the λmax (either a hypsochromic/blue shift to a shorter wavelength or a bathochromic/red shift to a longer wavelength) or a change in the molar absorptivity (hyperchromic/increase or hypochromic/decrease effect). For instance, studies on binary systems including Haloperidol have noted changes in absorption intensity and slight hypsochromic shifts reading.ac.uk. The quantitative analysis of Haloperidol and its metabolites has been performed using UV-visible spectroscopy at 230 nm researchgate.net. These findings underscore the applicability of UV-Vis spectroscopy in monitoring the transformation of Haloperidol and quantifying its related metabolites, including the N-oxide derivative.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the stereochemical configuration of the molecule in the solid state. While the crystal structures of Haloperidol and some of its derivatives have been determined using this method, specific crystallographic data for this compound is not widely available in the literature reading.ac.uknih.gov. If a single crystal of this compound were to be successfully grown, X-ray diffraction analysis would unequivocally confirm its molecular structure, including the geometry of the N-oxide group and its orientation relative to the rest of the molecule.

Enzymatic Formation and Biotransformation Pathways of Haloperidol N Oxide

In Vitro N-Oxidation Studies in Hepatic Systems

In vitro studies utilizing liver microsomes have been fundamental in elucidating the pathways of haloperidol (B65202) metabolism. These subcellular fractions contain a high concentration of the enzymes responsible for drug metabolism.

The enzymatic formation of haloperidol metabolites is typically dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. nih.govtandfonline.com Studies have shown that haloperidol can first undergo dehydration to form its 1,2,3,6-tetrahydropyridine (B147620) analogue, HTP. nih.govtandfonline.comresearchgate.net This intermediate is then further metabolized to HTP N-oxide (HTPNO). nih.govtandfonline.comresearchgate.net The formation of HTPNO from HTP was shown to be an enzymatic process that requires NADPH. tandfonline.com While specific kinetic values (K_m and V_max) for the N-oxidation of HTP are not extensively detailed, the dependence on NADPH confirms its role as a classic enzyme-catalyzed oxidation reaction within the microsomal system. tandfonline.commdpi.com

Subsequent Metabolism of Haloperidol N-Oxide

Following its formation, HTP N-oxide undergoes further biotransformation, leading to other metabolic products.

In vitro investigations have demonstrated that HTP N-oxide is not an end-stage metabolite. Instead, it is further converted into two main products: HTP and 4-chlorophenyl-1,2,3,6-tetrahydropyridine (CPTP). nih.govtandfonline.comresearchgate.net This indicates a metabolic pathway where the N-oxide is reduced back to its parent tetrahydropyridine (B1245486) (HTP) and also undergoes N-dealkylation to form CPTP. nih.govtandfonline.com The identification of these subsequent metabolites was confirmed by comparing them with synthetically created reference compounds using high-performance liquid chromatography (h.p.l.c.) and h.p.l.c.-mass spectrometry. nih.govresearchgate.net

Comparative Enzymology of N-Oxidation across Species in Preclinical Models

Significant differences in drug metabolism are often observed between humans and various animal species used in preclinical studies. Research on haloperidol metabolism has been conducted using liver microsomes from several species, including rats, guinea pigs, mice, hamsters, and rabbits, to understand these variations. nih.gov

Studies have shown that guinea pigs, in particular, may be a more suitable animal model for certain aspects of haloperidol metabolism in humans compared to rats. spandidos-publications.com This is because, like humans, guinea pigs can metabolically reduce haloperidol. spandidos-publications.com When investigating the formation of HTP and its subsequent metabolites, including HTP N-oxide, in vitro incubations with liver microsomes from different species revealed the presence of these compounds, confirming this metabolic pathway across various preclinical models. nih.gov However, the rate and extent of these transformations can vary between species, highlighting the importance of selecting appropriate animal models in preclinical research. For instance, in one study, haloperidol showed no significant effect on caffeine (B1668208) oxidation in rat liver microsomes, suggesting a low potential for interaction with certain CYP enzymes in that species. if-pan.krakow.pl

Data Tables

Table 1: Summary of Enzymatic Pathways for this compound

Metabolic StepPrecursorProduct(s)Key Enzymes/Cofactors
N-Oxidation HTPHTP N-oxide (HTPNO)Cytochrome P450 (CYP) enzymes, NADPH nih.govtandfonline.com
Metabolism of N-Oxide HTP N-oxideHTP, CPTPHepatic drug-metabolizing enzymes nih.govtandfonline.comresearchgate.net

Preclinical Disposition and Pharmacokinetic Research of Haloperidol N Oxide

In Vitro Pharmacokinetic Profiling in Cellular and Subcellular Models

The in vitro characterization of a compound's pharmacokinetic properties using cellular and subcellular systems, such as liver microsomes and other biological matrices, is a foundational aspect of preclinical drug development. These models allow for the investigation of metabolic pathways, stability, and potential for drug-drug interactions in a controlled environment.

Assessment of Formation Clearance Rates in Liver Microsomes

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. They are a standard tool for assessing the metabolic fate of xenobiotics. While extensive research has detailed the metabolism of haloperidol (B65202) in human liver microsomes, primarily involving CYP3A4-mediated oxidation and reduction pathways to form metabolites like reduced haloperidol and pyridinium (B92312) species, the specific enzymatic formation of Haloperidol N-oxide is not a prominently reported metabolic pathway in these systems. nih.govnih.govnih.govsemanticscholar.orgresearchgate.net

Evaluation of Stability and Degradation Kinetics in Biological Matrices

The stability of a compound in biological matrices such as plasma and microsomal preparations is a key determinant of its in vivo persistence and potential for accumulation. This compound has been identified as a degradation product of haloperidol, particularly under oxidative and basic stress conditions. This suggests that the N-oxidation of the piperidine (B6355638) nitrogen in the haloperidol structure can occur non-enzymatically.

Interaction with Drug Transporters

Drug transporters, such as the ATP-binding cassette (ABC) transporters, play a crucial role in the absorption, distribution, and elimination of many drugs. P-glycoprotein (P-gp, also known as MDR1) is a key efflux transporter that can limit the cellular and tissue penetration of its substrates.

Investigation of this compound as a Substrate for Efflux Transporters (e.g., P-glycoprotein)

The interaction of the parent drug, haloperidol, with P-glycoprotein has been investigated. Studies utilizing cell lines overexpressing P-glycoprotein have shown that haloperidol is an inhibitor of this transporter but is not a substrate itself. nih.gov This indicates that P-glycoprotein is unlikely to play a significant role in the efflux of haloperidol from cells.

However, there is a lack of specific research investigating whether this compound is a substrate for P-glycoprotein or other efflux transporters. The addition of the polar N-oxide functional group could potentially alter the physicochemical properties of the molecule, which might affect its interaction with drug transporters. Without direct experimental evidence from transport assays using this compound, its status as a substrate for efflux transporters like P-glycoprotein remains undetermined.

Comparative Pharmacokinetic Analysis of Isomeric N-Oxides in Preclinical Systems

This compound can exist as geometric isomers, specifically cis- and trans-isomers, arising from the orientation of the oxygen atom relative to the piperidine ring. It is well-established that stereoisomerism can significantly impact the pharmacokinetic and pharmacodynamic properties of drugs.

Preclinical and in Vitro Pharmacological Activity and Receptor Interactions

Neurotransmitter Receptor Binding Profiles

The interaction of a compound with various neurotransmitter receptors is fundamental to its potential central nervous system effects. While the parent compound, haloperidol (B65202), has a well-characterized and potent binding profile, specific data for its N-oxide metabolite are less documented in publicly available scientific literature.

Dopamine (B1211576) Receptor (e.g., D2) Affinity and Specificity

Specific quantitative binding affinity data, such as Ki (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values, for Haloperidol N-oxide at dopamine D2 receptors are not extensively reported in peer-reviewed literature. This is in stark contrast to its parent compound, haloperidol, which is a potent D2 receptor antagonist, an action central to its antipsychotic effects. nih.govprobes-drugs.org The lack of available data for this compound prevents a definitive characterization of its affinity and specificity for dopamine receptor subtypes.

Serotonin (B10506) Receptor (e.g., 5-HT2A) Affinity and Subtype Selectivity

Similar to the dopamine receptors, specific binding affinities of this compound for serotonin receptors, including the 5-HT₂ₐ subtype, are not well-defined in the available scientific literature. Haloperidol itself possesses a moderate affinity for 5-HT₂ₐ receptors, a characteristic shared by many atypical antipsychotic drugs. nih.gov However, without direct experimental data, the serotonergic activity of its N-oxide metabolite remains uncharacterized.

Histamine (B1213489) and Adrenoceptor Binding Characteristics

The binding characteristics of this compound at histamine (e.g., H₁) and adrenergic (e.g., α₁) receptors have not been extensively quantified in published research. The parent compound, haloperidol, is known to interact with α₁-adrenergic receptors with moderate affinity but has a low affinity for histamine H₁ receptors. nih.govresearchgate.net The contribution of the N-oxide metabolite to these off-target interactions is currently unknown due to a lack of specific binding data.

Effects on Neurotransmitter Uptake and Release Mechanisms in Synaptosomal Preparations

Synaptosomal preparations are a valuable in vitro tool for studying the effects of compounds on presynaptic nerve terminals, including the reuptake and release of neurotransmitters.

Dopamine and Noradrenaline Transporter Inhibition Studies

Research into the effects of various haloperidol metabolites on neurotransmitter transporters has provided some insight into the activity of this compound. In studies using synaptosomal preparations from the mouse brain, this compound was found to have a negligible inhibitory effect on the uptake of dopamine (DA). tandfonline.com The effects on the noradrenaline (NA) transporter were reported to be similar to those on the dopamine transporter, suggesting minimal activity. tandfonline.com This is notably different from other metabolites like the haloperidol pyridinium (B92312) ion (HPP+), which is a potent inhibitor of dopamine uptake. nih.gov

Table 1: Inhibitory Effect of Haloperidol Metabolites on Dopamine Transporter (DAT) Activity

Serotonin Transporter Interactions

While studies have investigated the interaction of certain haloperidol metabolites with the serotonin transporter, showing that some, like haloperidol tetrahydropyridine (B1245486) (HPTP), are potent inhibitors, specific data for this compound are lacking. nih.gov Given its negligible effect on dopamine and noradrenaline transporters, it might be inferred that its activity at the serotonin transporter is also minimal, but this has not been experimentally verified in the available literature.

Enzyme Inhibition and Modulation (e.g., Monoamine Oxidases)

In silico studies have been conducted to predict the interaction of this compound with various metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. These predictive models suggest that both the cis and trans isomers of this compound are inhibitors of specific CYP isoforms. ijpsonline.comijpsonline.com Specifically, they are predicted to inhibit CYP2C19, CYP2C9, and CYP3A4. ijpsonline.comijpsonline.com This contrasts with the parent compound, haloperidol, which is predicted to inhibit CYP2D6 and CYP3A4. ijpsonline.comijpsonline.com

Notably, research on a related but distinct metabolite, 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine N-oxide (HTPNO), which is the N-oxide of the tetrahydropyridine analogue of haloperidol, showed that it does not inhibit monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) to any significant degree at concentrations up to 100 µM.

Table 1: Predicted Cytochrome P450 (CYP) Inhibition Profile

Compound Predicted to Inhibit
Haloperidol CYP2D6, CYP3A4
cis-Haloperidol N-Oxide CYP2C19, CYP2C9, CYP3A4
trans-Haloperidol N-Oxide CYP2C19, CYP2C9, CYP3A4

Data derived from in silico predictive models. ijpsonline.comijpsonline.com

Structure-Activity Relationships Correlating N-Oxide Isomerism with Pharmacological Effects

This compound exists as two geometric isomers: cis-Haloperidol N-Oxide and trans-Haloperidol N-Oxide. ijpsonline.comijpsonline.com The formation of these isomers is influenced by steric factors. The trans isomer, where the substituents on the piperidine (B6355638) ring are on opposite sides, is more readily formed than the cis isomer, which experiences greater steric hindrance due to the substituents being on the same side of the ring. ijpsonline.com Under experimental oxidative stress conditions, the trans isomer can be formed at room temperature, whereas the formation of the cis isomer may require heating. ijpsonline.comijpsonline.com

While the structural differences and relative ease of formation of these two isomers are established, the currently available scientific literature does not provide a detailed correlation between the specific cis or trans configuration and distinct pharmacological effects. In silico studies that have identified both isomers group them together in terms of predicted metabolic enzyme interactions, suggesting they share a similar profile in that regard. ijpsonline.comijpsonline.com Further research is required to determine if the isomerism of the N-oxide group leads to significant differences in receptor binding affinity, in vivo potency, or other pharmacological activities.

Comparative Pharmacological Evaluation of this compound with Parent Haloperidol and Other Metabolites

The pharmacological profile of this compound exhibits notable differences when compared with its parent drug, haloperidol, and other major metabolites such as reduced haloperidol and the pyridinium metabolite (HPP+).

Enzyme Inhibition: As detailed in section 6.3, the predicted enzyme inhibition profiles of this compound isomers differ from the parent compound. While both the N-oxides and haloperidol are predicted to inhibit CYP3A4, the N-oxides are predicted to inhibit CYP2C9 and CYP2C19, whereas haloperidol inhibits CYP2D6. ijpsonline.comijpsonline.com This contrasts with other metabolites like reduced haloperidol, which is a potent competitive inhibitor of CYP2D6, with its S(–)-enantiomer being approximately eight times more potent than haloperidol itself. nih.gov The pyridinium metabolite, HPP+, also inhibits CYP2D6 activity noncompetitively. nih.gov

Table 2: Comparative in vitro Inhibition of CYP2D6

Compound Inhibition Potency (Ki value) Type of Inhibition
Haloperidol 0.89 µM Competitive
S(–)-Reduced Haloperidol 0.11 µM Competitive
R(+)-Reduced Haloperidol 1.1 µM Competitive
HPP+ (Pyridinium metabolite) 0.79 µM Noncompetitive
cis/trans-Haloperidol N-Oxide Not a predicted inhibitor N/A

Data sourced from studies on human liver microsomes. nih.gov

Predicted Toxicity: A significant divergence is seen in the predicted toxicity profiles. In silico models anticipate that haloperidol possesses a potential for hepatotoxicity. ijpsonline.comijpsonline.com In contrast, both cis- and trans-Haloperidol N-Oxide were predicted to be devoid of this hepatotoxic potential, suggesting that N-oxidation may be a detoxification pathway in this regard. ijpsonline.comijpsonline.com

Pharmacological Activity: Haloperidol is a potent antagonist of the dopamine D2 receptor, which is central to its antipsychotic effect. wikipedia.orgfrontiersin.org While comprehensive receptor binding data for this compound is limited, it has been described as an inhibitor of dopamine uptake. It has also been shown to inhibit the binding of radiolabeled dopamine receptor ligands to rat striatal membranes, suggesting some level of interaction with the dopaminergic system, though its potency relative to haloperidol is not fully characterized. In contrast, the primary metabolite, reduced haloperidol, is generally considered to have no significant biological activity in some reports, although other studies suggest it may have some pharmacological effects. ijpsonline.com The pyridinium metabolite HPP+ is noted for its neurotoxic properties. nih.gov

Mechanistic Investigations into Potential Neurobiological Perturbations in Research Models

Exploration of Molecular Parallels with Established Neurotoxicants (e.g., MPTP Analogues)

Investigations into the neurobiological profile of Haloperidol (B65202) N-oxide have included explorations of its molecular similarities with recognized neurotoxicants, notably the parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). The primary focus of this research is not on direct structural equivalence but on shared metabolic pathways that could culminate in neuronal injury. A key area of study has been the metabolic conversion of haloperidol to its pyridinium (B92312) metabolite, HPP+ (the 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium species), which bears a structural resemblance to the toxic metabolite of MPTP, namely MPP+ (1-methyl-4-phenylpyridinium). ebmconsult.comnih.govnih.gov This structural parallel has prompted research into the possibility of overlapping neurotoxic mechanisms. ebmconsult.comnih.govnih.gov

Studies have delved into whether Haloperidol N-oxide could influence or participate in the bioactivation processes characteristic of MPTP-induced neurotoxicity. For many neurotoxicants, the transformation of a parent compound into a toxic metabolite is a pivotal event. In the case of MPTP, its conversion to MPP+ by monoamine oxidase B (MAO-B) is essential for its toxic impact on dopaminergic neurons. ebmconsult.com Consequently, research has aimed to determine if this compound interacts with or is metabolized by analogous enzymatic systems, potentially generating reactive species that could replicate the neurotoxic actions of MPP+. These investigations seek to clarify if the N-oxide metabolite could act as a precursor or intermediate in a series of reactions that mirror the activation of pro-neurotoxins like MPTP. While haloperidol itself has a metabolic pathway similar to MPTP, the direct role of this compound in this specific neurotoxic cascade remains an area of ongoing research. researchgate.net

Oxidative Stress Induction and Antioxidant System Modulation in Preclinical Systems

A significant focus of preclinical research has been the role of this compound in the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive molecules. nih.gov Research indicates that haloperidol administration can lead to increased production of ROS, a factor in its neurotoxicity. nih.govscialert.net The metabolism of haloperidol is thought to increase dopamine (B1211576) turnover, which in turn can lead to higher levels of hydrogen peroxide. scialert.net While studies have extensively documented that haloperidol induces oxidative stress, the specific contribution of its N-oxide metabolite to this phenomenon is an area requiring more direct investigation. biomedpharmajournal.orgnih.govresearchgate.net The generation of ROS is a critical aspect of understanding the potential for this compound to contribute to neurodegenerative processes, as an excess of these species can inflict damage on essential cellular components like lipids, proteins, and DNA. biomedpharmajournal.org

In parallel with the measurement of ROS, studies have examined the effects of haloperidol and its metabolites on the cellular antioxidant defense mechanisms. A crucial biomarker in this context is glutathione (B108866) (GSH), a primary intracellular antioxidant vital for detoxifying ROS. scialert.net Research has demonstrated that haloperidol treatment can lead to a decrease in GSH levels in the brain and other tissues, indicating the generation of oxidative stress. scialert.netbiomedpharmajournal.orgresearchgate.net This depletion can result from the increased demand for GSH to counteract elevated ROS levels. scialert.net

Furthermore, the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), have been evaluated following haloperidol administration. nih.govjcdr.net These enzymes represent the initial defense against ROS. For instance, SOD converts superoxide radicals into hydrogen peroxide, which is subsequently neutralized by CAT and GPx. spandidos-publications.com Studies have reported that haloperidol treatment can decrease the levels of SOD and GPx. nih.gov While some studies have noted an increase in certain antioxidant enzyme activities, such as glutathione-S-transferase (GST), others have found decreased activity in enzymes like CAT, pointing to a complex modulation of the antioxidant system. jcdr.netspandidos-publications.com

Table 1: Effects of Haloperidol and its Metabolites on Oxidative Stress Markers in Preclinical Models

Biomarker Observed Effect in Preclinical Models Potential Implication
Reactive Oxygen Species (ROS) Increased levels. nih.govscialert.net Damage to cellular components. biomedpharmajournal.org
Glutathione (GSH) Depleted levels. scialert.netbiomedpharmajournal.orgresearchgate.net Diminished antioxidant defense. scialert.net
Superoxide Dismutase (SOD) Decreased activity. nih.govjcdr.net Impaired neutralization of superoxide radicals. spandidos-publications.com
Catalase (CAT) Decreased activity. jcdr.net Reduced detoxification of hydrogen peroxide. spandidos-publications.com
Glutathione Peroxidase (GPx) Decreased activity. nih.gov Impaired clearance of hydroperoxides.

In Silico Prediction Models for Potential Biological Activity and Interactions

In silico models are instrumental in forecasting potential drug-drug interactions and elucidating the metabolic pathways of foreign compounds. For this compound, these computational tools have been utilized to predict its inhibitory effects on various cytochrome P450 (CYP) enzymes. ijpsonline.comijpsonline.com The CYP enzyme family plays a critical role in the metabolism of a wide array of drugs. nih.gov Inhibition of these enzymes can alter drug clearance, leading to potential toxicity. nih.gov

Computational studies have suggested that this compound may inhibit certain CYP isoforms. ijpsonline.comijpsonline.com These predictive models help to prioritize which specific CYP enzymes are most likely to be affected by this compound, thereby guiding subsequent in vitro and in vivo research. ijpsonline.comijpsonline.comnih.govdntb.gov.ua

Beyond its effects on CYP enzymes, in silico models have been employed to predict the broader pharmacological profile of this compound, including its potential to bind to various neurotransmitter receptors and inhibit other significant enzymes. nih.govacs.orgresearchgate.net These models often utilize quantitative structure-activity relationship (QSAR) approaches to correlate a compound's chemical structure with its biological activity. nih.gov

For example, these predictive tools can estimate the affinity of this compound for dopamine and serotonin (B10506) receptors, offering insights into its potential to modulate these neurotransmitter systems. acs.orgresearchgate.net Such models can also predict its inhibitory action on enzymes like monoamine oxidase (MAO), which is relevant to the bioactivation of neurotoxins. researchgate.net The findings from these in silico predictions are valuable for generating hypotheses and designing more targeted preclinical studies to validate these potential interactions. medrxiv.orgcnr.it

Table 2: Illustrative In Silico Predictions for this compound

Target Predicted Interaction Potential Consequence
CYP2C19 Potential for inhibition. ijpsonline.comijpsonline.com Altered metabolism of co-administered medications.
CYP2C9 Negligible inhibition predicted for some analogs. nih.gov Lower likelihood of interactions via this pathway.
CYP3A4 Potential for inhibition. vt.edu Possible drug-drug interactions.
Dopamine D2 Receptor Low affinity predicted for some metabolites. researchgate.net Minimal direct dopaminergic effects.
Sigma-1 Receptor (σ1R) Moderate affinity. acs.orgcnr.it Modulation of σ1R-mediated cellular processes.
Monoamine Oxidase (MAO) Potential for weak inhibition. Possible influence on the metabolism of other substrates.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr of Haloperidol N Oxide

Influence of the N-Oxide Moiety on Biological Activity and Metabolic Fate

The transformation of haloperidol (B65202) to Haloperidol N-oxide, a primary metabolite, involves the oxidation of the piperidine (B6355638) nitrogen. ijpsonline.com This metabolic conversion significantly alters the molecule's physicochemical properties, which in turn modulates its biological activity and metabolic destiny. The introduction of the N-oxide functional group increases the polarity of the compound. google.com This heightened polarity is a key determinant of its pharmacokinetic profile, influencing its capacity to traverse the blood-brain barrier and its interaction with dopamine (B1211576) D2 receptors, the principal target of haloperidol.

Research indicates that this compound possesses negligible inhibitory effects on dopamine uptake, in contrast to other metabolites of haloperidol. nih.gov Generally, N-oxide metabolites are considered to be part of a detoxification pathway, as they often exhibit reduced pharmacological activity compared to their parent compounds. nih.gov The increased polarity of this compound facilitates its elimination from the body through renal excretion.

The metabolic pathway is not unidirectional; this compound can be reduced back to the parent compound, haloperidol, in vivo. This reversible metabolism suggests that this compound may act as a metabolic reservoir, potentially contributing to the prolonged therapeutic effect of haloperidol. The enzymes involved in the biotransformation of haloperidol are extensive and include cytochrome P450 (CYP) isoenzymes such as CYP3A4 and CYP2D6, as well as carbonyl reductase and uridine (B1682114) di-phosphoglucose glucuronosyltransferase enzymes. drugbank.com

Table 1: Comparison of Physicochemical and Pharmacological Properties

Feature Haloperidol This compound
Polarity Lower Higher
Biological Activity (Dopamine Uptake Inhibition) Negligible nih.gov Negligible nih.gov
Metabolic Pathway Undergoes N-oxidation, reduction, glucuronidation, and oxidative N-dealkylation pharmacompass.compharmgkb.org Can be reduced back to haloperidol pharmacompass.com
Excretion Slower More readily excreted
Blood-Brain Barrier Penetration Higher Lower

Stereoisomer-Specific Differences in Metabolic Pathways and Pharmacological Profiles

Haloperidol possesses a chiral center, and consequently, its N-oxide metabolite can also exist as stereoisomers, specifically cis and trans isomers. ijpsonline.comijpsonline.com The formation of these isomers can be influenced by the conditions of the metabolic reaction. For instance, studies have shown that trans-haloperidol N-oxide is formed more readily under certain conditions, while the cis isomer may require additional energy, such as heat, for its formation. ijpsonline.com This suggests a degree of stereoselectivity in the metabolic process.

While the parent compound, haloperidol, has stereoisomers with differing pharmacological potencies, the specific pharmacological profiles of the cis and trans isomers of this compound are not as extensively documented. However, it is a well-established principle in pharmacology that stereochemistry can significantly impact both metabolic pathways and biological activity. The differential spatial arrangement of substituents in cis and trans isomers can lead to variations in their interaction with metabolic enzymes and target receptors. ijpsonline.com In silico studies have been employed to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of these degradation products. ijpsonline.com

Rational Design Principles for Modulating N-Oxidation in Analogues

Several strategies can be employed to modulate N-oxidation in haloperidol analogues:

Steric Hindrance: The introduction of bulky chemical groups near the nitrogen atom of the piperidine ring can physically obstruct the approach of metabolic enzymes, thereby reducing the rate of N-oxidation. kau.edu.sa This steric hindrance can be a powerful tool in designing drugs with a longer half-life.

Electronic Effects: The susceptibility of the nitrogen atom to oxidation is dependent on its electron density. Attaching electron-withdrawing groups to the piperidine ring can decrease the nitrogen's nucleophilicity, making it less prone to oxidation. Conversely, electron-donating groups could enhance the rate of N-oxidation.

Introduction of Alternative Metabolic Sites: Creating alternative, more favorable sites for metabolism on the molecule can divert the metabolic machinery away from N-oxidation. This can be achieved by introducing functional groups that are readily metabolized through other pathways, such as hydroxylation or dealkylation.

Isosteric Replacement: Replacing atoms within the molecular scaffold can also alter metabolic pathways. For example, the replacement of a carbon atom with a silicon atom in haloperidol analogues has been shown to significantly alter their metabolic fate, including the prevention of the formation of certain metabolites. gu.se

These design principles can be utilized to fine-tune the metabolic profile of new drug candidates, potentially leading to compounds with improved efficacy, duration of action, and safety profiles. researchgate.net

Future Research Directions and Unaddressed Academic Questions

Comprehensive Elucidation of Haloperidol (B65202) N-Oxide's Complete Metabolic Cascade

The formation of Haloperidol N-oxide occurs through the oxidation of the piperidine (B6355638) nitrogen of haloperidol. ijpsonline.com However, the complete metabolic cascade downstream of this compound is not yet fully characterized. It is known that N-oxides can undergo further biotransformation, including reduction back to the parent amine. researchgate.netnih.gov The extent to which this compound is converted back to haloperidol or metabolized into other, yet unidentified, compounds in various biological systems remains an important unanswered question.

Future research should aim to:

Identify and quantify all subsequent metabolites of this compound in preclinical models and, where feasible, in human studies.

Characterize the enzymes responsible for the further metabolism of this compound, including potential contributions from cytochrome P450 isozymes and other reductases. nih.gov

Investigate the potential for inter-individual variability in the metabolic pathways of this compound due to genetic polymorphisms in metabolizing enzymes.

Advanced Characterization of Isomer-Specific Pharmacodynamics in Preclinical Models

This compound can exist as cis and trans geometric isomers. ijpsonline.com Preliminary in silico studies have suggested that both isomers are unlikely to pose significant hepatotoxic or mutagenic risks. ijpsonline.com However, the specific pharmacodynamic activities of each isomer at key neuroreceptors have not been extensively investigated. It is crucial to understand if these isomers possess any pharmacological activity, either similar to or distinct from the parent compound, haloperidol.

Key research questions include:

What are the binding affinities and functional activities of cis- and trans-Haloperidol N-oxide at dopamine (B1211576) D2 receptors, sigma-1 receptors, and other relevant CNS targets? researchgate.netnih.gov

Do the isomers exhibit stereoselective pharmacokinetics or pharmacodynamics?

Could the isomers contribute to either the therapeutic effects or the adverse effect profile of haloperidol?

Table 1: Research Focus for Isomer-Specific Pharmacodynamics

Research AreaKey Questions
Receptor Binding What are the binding affinities of each isomer for dopamine and sigma receptors?
Functional Activity Do the isomers act as agonists, antagonists, or allosteric modulators at these receptors?
In Vivo Effects Do the isomers produce any behavioral or physiological effects in animal models?

Development of Novel In Vitro Models for N-Oxide Biotransformation and Activity Assessment

The study of N-oxide biotransformation can be advanced through the development of more sophisticated in vitro models. While traditional liver microsome and hepatocyte models are valuable, they may not fully recapitulate the complex interplay of different organs and tissues in drug metabolism. researchgate.net For instance, the role of the gut microbiota in the reduction of N-oxides is an area of growing interest. nih.gov

Future efforts should focus on:

Developing and validating co-culture systems of hepatocytes and intestinal bacteria to better model the in vivo biotransformation of this compound.

Utilizing advanced cell models, such as 3D organoids or microfluidic "organ-on-a-chip" systems, to assess the metabolism and potential tissue-specific effects of this compound.

Employing high-throughput screening methods with these novel in vitro systems to identify factors that may influence the biotransformation of this compound. unav.edu

Exploration of this compound as a Mechanistic Probe or Preclinical Biomarker in Neurobiological Research

Given its status as a metabolite of a well-characterized antipsychotic, this compound could potentially serve as a useful tool in neurobiological research. Its distinct physicochemical properties compared to haloperidol may allow it to be used as a probe to investigate specific aspects of drug metabolism and distribution in the central nervous system.

Areas for exploration include:

Using radiolabeled this compound to study its transport across the blood-brain barrier and its distribution within different brain regions.

Investigating whether the levels of this compound in plasma or other biological fluids could serve as a biomarker for haloperidol exposure, metabolism, or even treatment response in preclinical models of psychiatric disorders. mdpi.com

Exploring the potential of this compound to modulate neuroinflammatory or oxidative stress pathways, given that the parent compound, haloperidol, has been implicated in such processes. researchgate.netmdpi.com

Table 2: Potential Applications of this compound in Research

ApplicationDescription
Mechanistic Probe To investigate drug metabolism, blood-brain barrier transport, and CNS distribution.
Preclinical Biomarker To correlate with haloperidol exposure, metabolism, or therapeutic/adverse effects.
Neurobiological Tool To study the modulation of neuroinflammation and oxidative stress pathways.

Q & A

Q. What are the key physicochemical properties of Haloperidol N-Oxide, and how do they influence analytical method development?

this compound (C₂₁H₂₃ClFNO₃; CAS 148406-51-3) is a hydroxylated piperidine derivative with a molecular weight of 391.86. Its structural features, including the N-oxide moiety and chlorophenyl/fluorophenyl groups, necessitate chromatographic methods with high selectivity to resolve isomers and degradants. Reverse-phase HPLC using C18 columns (e.g., Hypersil BDS C18) with gradient elution is commonly employed to address polarity differences .

Q. How can researchers validate the identity and purity of this compound in synthetic batches?

Identity confirmation requires spectral characterization (e.g., NMR, HRMS) to distinguish isomers and rule out impurities like Haloperidol Impurity 23 (C₂₁H₂₁ClFNO·HCl). Purity assessment involves HPLC-UV with a stability-indicating method, ensuring baseline separation of related substances. For novel batches, elemental analysis and melting point determination are critical .

Q. What are the primary challenges in synthesizing this compound, and how can they be mitigated?

The synthesis often yields a mixture of isomers due to steric hindrance at the piperidine nitrogen. Optimization involves controlling oxidation conditions (e.g., using peracetic acid vs. mCPBA) and employing chiral chromatography or recrystallization to isolate isomers. Process-related impurities, such as unreacted haloperidol, must be quantified using validated HPLC methods .

Advanced Research Questions

Q. How can chemometric approaches enhance the impurity profiling of this compound in stability studies?

Dual experimental designs (e.g., mixture I-optimal and response surface models) optimize chromatographic conditions to resolve all 13 known degradants. Variables include mobile phase pH, column temperature, and gradient slope. Response metrics (e.g., resolution, peak asymmetry) are modeled to identify robust analytical conditions, validated via forced degradation studies (acid/base hydrolysis, oxidation) .

Q. What experimental designs are suitable for optimizing this compound formulations (e.g., nanocrystals)?

A 3² full factorial design evaluates independent variables like polymer:drug (PVPk30:Haloperidol) and surfactant:drug (Poloxamer 407:Haloperidol) ratios. Responses include particle size, zeta potential, and dissolution rate. ANOVA identifies significant factors, and contour plots guide formulation optimization .

Q. How can pharmacokinetic studies assess this compound persistence in postmortem brain tissue?

Postmortem brain samples are homogenized and extracted via liquid-liquid partitioning. LC-MS/MS quantifies this compound (LOQ: 5 ng/g). Population pharmacokinetic models analyze concentration-time data, correlating tissue distribution (e.g., caudate nucleus vs. temporal cortex) with dosing history. Spearman’s test evaluates covariates like age and postmortem interval .

Q. What statistical frameworks are recommended for analyzing preclinical data on this compound’s neurobehavioral effects?

Chronic unpredictable stress (CUS) models in rodents require ANOVA with Tukey post hoc tests to compare groups (e.g., stress + haloperidol vs. controls). Power analysis ensures adequate sample size (n ≥ 10/group). Data on protein markers (e.g., pERK, pCREB) are normalized to housekeeping genes and analyzed via linear mixed-effects models .

Q. How can researchers address contradictions in this compound’s reported bioactivity across studies?

Discrepancies in receptor binding assays (e.g., D2 vs. 5-HT2A affinity) may arise from isomer variability or assay conditions (e.g., radioligand concentration). Meta-analyses should standardize data (e.g., Ki values) and assess publication bias. Replicate studies using isomerically pure standards under controlled conditions (e.g., NIH preclinical guidelines) .

Methodological Guidance

What criteria define a rigorous research question for this compound studies?

Apply the FINER framework:

  • Feasibility : Access to isomerically pure standards.
  • Novelty : Investigating understudied metabolites or isomer-specific effects.
  • Ethics : Compliance with NIH guidelines for animal studies.
  • Relevance : Linking pharmacokinetics to clinical outcomes (e.g., delirium management) .

Q. How should researchers structure publications to meet journal requirements for this compound data?

  • Methods : Detail synthetic protocols, analytical validation (ICH Q2(R1)), and statistical models.
  • Supporting Information : Include raw chromatograms, NMR spectra, and pharmacokinetic datasets.
  • References : Cite primary literature on haloperidol metabolism and LC method development, avoiding commercial sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Haloperidol N-Oxide
Reactant of Route 2
Reactant of Route 2
Haloperidol N-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.